molecular formula C15H16BrNO3 B2493476 2-bromo-N-[(2,5-dimethylfuran-3-yl)methyl]-5-methoxybenzamide CAS No. 1351620-86-4

2-bromo-N-[(2,5-dimethylfuran-3-yl)methyl]-5-methoxybenzamide

Cat. No.: B2493476
CAS No.: 1351620-86-4
M. Wt: 338.201
InChI Key: QMXVUZIWNNHMDZ-UHFFFAOYSA-N
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Description

2-bromo-N-[(2,5-dimethylfuran-3-yl)methyl]-5-methoxybenzamide: is an organic compound that belongs to the class of benzamides. It features a bromine atom, a methoxy group, and a furan ring, making it a compound of interest in various chemical and pharmaceutical research fields.

Scientific Research Applications

Chemistry

In chemistry, 2-bromo-N-[(2,5-dimethylfuran-3-yl)methyl]-5-methoxybenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of brominated benzamides on cellular processes. It may serve as a model compound for investigating the biological activity of similar structures.

Medicine

In medicinal chemistry, the compound is explored for its potential pharmacological properties. Its structure suggests possible applications as an anti-inflammatory or anticancer agent, although further research is needed to confirm these effects.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[(2,5-dimethylfuran-3-yl)methyl]-5-methoxybenzamide typically involves the following steps:

    Methoxylation: The methoxy group can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Furan Ring Introduction: The furan ring can be attached through a Friedel-Crafts acylation reaction, using an appropriate furan derivative and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and methylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining the desired reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the bromine atom can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of dehalogenated benzamides.

    Substitution: Formation of methoxy-substituted benzamides.

Mechanism of Action

The mechanism of action of 2-bromo-N-[(2,5-dimethylfuran-3-yl)methyl]-5-methoxybenzamide involves its interaction with specific molecular targets. The bromine atom and methoxy group may facilitate binding to enzymes or receptors, modulating their activity. The furan ring can participate in π-π interactions, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-N-[(2,5-dimethylfuran-3-yl)methyl]-benzamide: Lacks the methoxy group, which may affect its reactivity and binding properties.

    N-[(2,5-dimethylfuran-3-yl)methyl]-5-methoxybenzamide: Lacks the bromine atom, potentially altering its chemical and biological activity.

    2-bromo-N-[(2,5-dimethylfuran-3-yl)methyl]-5-methoxybenzoic acid: Contains a carboxylic acid group instead of an amide, which may influence its solubility and reactivity.

Uniqueness

The presence of both a bromine atom and a methoxy group in 2-bromo-N-[(2,5-dimethylfuran-3-yl)methyl]-5-methoxybenzamide makes it unique compared to similar compounds. These functional groups can significantly impact its chemical reactivity and biological activity, making it a compound of interest for further research and development.

Properties

IUPAC Name

2-bromo-N-[(2,5-dimethylfuran-3-yl)methyl]-5-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO3/c1-9-6-11(10(2)20-9)8-17-15(18)13-7-12(19-3)4-5-14(13)16/h4-7H,8H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMXVUZIWNNHMDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CNC(=O)C2=C(C=CC(=C2)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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